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Compound of Interest

Compound Name: H-Gly-b-Ala-b-Ala-OH

Cat. No.: B1337358

Get Quote

Document Control:

Topic: H-Gly-β-Ala-β-Ala-OH (Glycyl-β-alanyl-β-alanine)

Context: Structural analysis and application as a proteolytically stable linker.

Executive Summary
The tripeptide H-Gly-β-Ala-β-Ala-OH represents a specialized structural motif in peptide

chemistry, distinct from canonical

-peptides due to the incorporation of two consecutive

-alanine residues. While often overlooked as a standalone therapeutic, this sequence is critical
in Antibody-Drug Conjugate (ADC) linker design and peptidomimetic scaffolds.

Its primary value proposition lies in the

-peptide backbone, which confers significant resistance to enzymatic degradation (proteolysis)
while maintaining high hydrophilicity and conformational flexibility. This guide provides a
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rigorous technical breakdown of its physicochemical properties, solid-phase synthesis
protocols, and stability mechanisms.

Part 1: Physicochemical Architecture
Structural Composition
The molecule consists of a glycine N-terminus coupled to a dimer of

-alanine (3-aminopropanoic acid). Unlike

-alanine, where the amino group is attached to the

-carbon,

-alanine has the amino group on the

-carbon, introducing an extra methylene group (

) into the backbone.

Chemical Formula:

Molecular Weight: 217.22 g/mol

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Solubility and Ionization
This tripeptide is highly polar. The absence of hydrophobic side chains (like those in Leu, Val,

Phe) makes it an excellent "solubility enhancer" when conjugated to hydrophobic payloads
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(e.g., cytotoxic drugs).

Isoelectric Point (pI): ~5.8 (Estimated)

Solubility: >50 mg/mL in Water; Soluble in DMSO, DMF. Insoluble in Diethyl Ether, Hexane.

Part 2: Structural Dynamics & Stability Mechanisms
The incorporation of

-amino acids fundamentally alters the peptide's interaction with biological enzymes. Standard
proteases (trypsin, chymotrypsin, pepsin) have active sites evolved to recognize the specific
spatial arrangement of the peptide bond relative to the

-carbon side chain.

Mechanism of Proteolytic Resistance
The "Beta-Block" effect prevents hydrolysis through two mechanisms:

Scissile Bond Displacement: The extra methylene group shifts the carbonyl carbon,

misaligning it with the catalytic triad of serine proteases.

Stereochemical Mismatch: Even non-specific exopeptidases struggle to cleave the C-

terminal

-Ala because the terminal carboxylate is spatially distant from the amide bond compared to

-amino acids.

Visualization: Enzymatic Evasion
The following diagram illustrates the structural difference preventing enzymatic docking.
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Figure 1: Mechanistic comparison of protease interaction. The extra methylene group in

-alanine disrupts the precise alignment required for catalytic hydrolysis.

Part 3: Synthetic Methodology (SPPS)
Synthesis of H-Gly-β-Ala-β-Ala-OH is best achieved via Fmoc Solid Phase Peptide Synthesis

(SPPS). While liquid phase is possible for short peptides, SPPS ensures higher purity for

research applications.

Critical Reagents
Resin:Wang Resin (0.6–0.8 mmol/g loading) is preferred for generating a C-terminal acid.

Amino Acids:

Fmoc-β-Ala-OH (No side chain protection needed).

Fmoc-Gly-OH.

Coupling Agents: HBTU/HOBt or DIC/Oxyma.

Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

.
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Step-by-Step Protocol
This protocol assumes a 0.1 mmol scale.

Resin Loading (First

-Ala):

Swell Wang resin in DMF for 20 min.

Dissolve Fmoc-β-Ala-OH (5 eq) and DIC (2.5 eq) in minimal DMF. Add DMAP (0.1 eq).

Add to resin and shake for 2 hours.

Capping: Add acetic anhydride/pyridine to block unreacted sites.

Deprotection (Iterative):

Wash resin with DMF (3x).[1]

Treat with 20% Piperidine in DMF (2 x 10 min).

Wash with DMF (5x) until pH is neutral.

Coupling Cycle 2 (Second

-Ala):

Dissolve Fmoc-β-Ala-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.

Add to resin.[1][2][3] React for 45–60 minutes.

Note:

-amino acids are less sterically hindered than

-amino acids, so coupling is usually rapid.

Coupling Cycle 3 (Glycine):
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Repeat deprotection.[3]

Couple Fmoc-Gly-OH using the same HBTU/DIPEA conditions.

Final Cleavage & Isolation:

Remove N-terminal Fmoc (final deprotection).

Wash resin with DCM (dichloromethane) to remove DMF traces. Dry under nitrogen.

Add Cleavage Cocktail (5 mL) for 2 hours at room temperature.

Precipitate filtrate in cold Diethyl Ether (-20°C). Centrifuge to pellet the white solid.

Synthesis Workflow Diagram
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Figure 2: Solid Phase Peptide Synthesis workflow for H-Gly-b-Ala-b-Ala-OH.

Part 4: Analytical Characterization
To ensure scientific integrity, the synthesized peptide must be validated.
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Part 5: Applications in Drug Development
Linker Technology in ADCs
In Antibody-Drug Conjugates, the linker dictates the release profile of the payload.

Standard Linkers (Val-Cit): Cleaved by Cathepsin B inside the lysosome.

-Alanine Linkers: Used when non-cleavable or slow-release profiles are desired. The H-Gly-
b-Ala-b-Ala-OH motif provides a hydrophilic spacer that resists premature cleavage in
plasma, reducing off-target toxicity [1].

Biosensor Spacers
The sequence is utilized to tether recognition elements (like biotin or aptamers) to solid

surfaces. The

-alanine backbone provides superior flexibility compared to rigid poly-proline linkers, allowing
the recognition element to orient correctly for binding [2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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